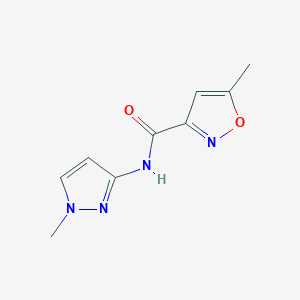![molecular formula C16H14N4OS2 B4355254 11,13-dimethyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4355254.png)
11,13-dimethyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Overview
Description
2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one is a complex heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
The synthesis of 2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one involves multiple steps and specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, lithium diisopropylamide (LDA), and ethyl 2-sulfanylacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, metallation of dibromo-thiophene derivatives with LDA can lead to the formation of lithiated thiophenes, which can then be quenched with various electrophiles to form different products .
Scientific Research Applications
2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds. . Additionally, it may have applications in the development of new drugs for treating various diseases due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects . For example, they may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1, among others . The exact molecular targets and pathways involved in the action of this compound would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one include other thiazole derivatives such as pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyridine derivatives . These compounds share similar structural motifs and biological activities but may differ in their specific applications and efficacy. The uniqueness of 2-(allylamino)-6,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one lies in its specific structure, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
11,13-dimethyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-4-5-17-16-20-11-12-10(19-14(21)13(11)23-16)9-7(2)6-8(3)18-15(9)22-12/h4,6H,1,5H2,2-3H3,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVOXLDSHFJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(=O)N3)SC(=N4)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355174.png)

![N-(2-methoxy-5-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355190.png)
![N-PHENETHYL-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4355196.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355203.png)
![N-(3-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355213.png)
![N-benzyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355214.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355215.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4355228.png)
![4-{[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}-N-(3,5-dimethylphenyl)butanamide](/img/structure/B4355229.png)
![methyl 5-(2,4-dichlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4355240.png)
![methyl 5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4355242.png)
![(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4355263.png)
![N-(2-ADAMANTYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355267.png)
